N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural components This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a cyclohexyl-substituted pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with butan-2-yl chloride under basic conditions to form the butan-2-ylsulfamoylphenyl intermediate.
Cyclohexyl Substitution: The intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as diethyl oxalate, to form the pyrrolidine ring and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group is known for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, compounds with similar structures have been studied for their anti-inflammatory, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The cyclohexyl and pyrrolidine moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(butylsulfamoyl)phenyl]acetamide: Similar sulfonamide structure but with a different substituent on the phenyl ring.
N-[4-(methylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Similar structure with a methyl group instead of butan-2-yl.
N-[4-(ethylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Similar structure with an ethyl group instead of butan-2-yl.
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The butan-2-yl group provides steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H31N3O4S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H31N3O4S/c1-3-15(2)23-29(27,28)19-11-9-17(10-12-19)22-21(26)16-13-20(25)24(14-16)18-7-5-4-6-8-18/h9-12,15-16,18,23H,3-8,13-14H2,1-2H3,(H,22,26) |
InChI Key |
LJKVVCQDENYSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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